

# 10-Hydroxymorphine basic chemical properties

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Compound of Interest

Compound Name: 10-Hydroxymorphine

Cat. No.: B1240346

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An In-depth Technical Guide on the Core Chemical Properties of 10-Hydroxymorphine

#### Introduction

**10-Hydroxymorphine** is an oxygenated derivative of morphine, often identified as an impurity in morphine synthesis and pharmaceutical formulations.[1][2] Structurally, it is characterized by a hydroxyl group at the C-10 position of the morphinan ring system. As a close analog of morphine, its pharmacological activity is primarily mediated through interaction with opioid receptors.[3] This technical guide provides a detailed overview of the fundamental chemical properties, experimental protocols for synthesis and analysis, and the key signaling pathways associated with **10-Hydroxymorphine**, tailored for researchers, scientists, and professionals in drug development.

# **Core Chemical and Physical Properties**

The physicochemical properties of **10-Hydroxymorphine** are crucial for its handling, formulation, and analysis. While extensive experimental data for this specific compound is not widely published, a combination of computed data and information from closely related analogs provides a solid foundation. Key identifiers and properties are summarized below.



Property	Value	Source
IUPAC Name	(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol	[4]
Synonyms	10-alpha-Hydroxymorphine, 10α-Hydroxymorphine, (10S)- hydroxymorphine	[4]
CAS Number	131563-73-0	[4]
Molecular Formula	C17H19NO4	[4][5]
Molecular Weight	301.34 g/mol	[4][5]
pKa (Tertiary Amine)	~8.1 (Estimated based on Morphine)	[6][7]
XLogP3 (Computed)	-0.4	[4]
Melting Point	Data not available	
Boiling Point	Data not available	_
Solubility	Slightly soluble in DMSO and Methanol (with heating)	[8]
Appearance	Commercially available as a solution in methanol	[9]
Storage	Freeze (-20°C)	[2][8]

# **Experimental Protocols**

Detailed experimental procedures are essential for the synthesis and analysis of **10-Hydroxymorphine** in a research setting. The following protocols are representative methodologies based on established chemical transformations and analytical techniques for morphine and its derivatives.



### **Synthesis Protocol: Chromic Acid Oxidation of Codeine**

**10-Hydroxymorphine** can be synthesized from morphine precursors. A common route involves the oxidation of codeine to 10-Hydroxycodeine, followed by O-demethylation. This protocol is based on the well-documented "cold chromic acid oxidation" method.[10]

#### Step 1: Oxidation of Codeine to 10-Hydroxycodeine

- Dissolution: Dissolve Codeine (1.0 eq) in a solution of dilute sulfuric acid at a temperature maintained between 0-5°C using an ice bath.
- Preparation of Oxidant: Separately, prepare the chromic acid reagent by dissolving chromium trioxide (CrO<sub>3</sub>) in distilled water, followed by the slow addition of concentrated sulfuric acid while cooling.
- Oxidation Reaction: Add the chromic acid solution dropwise to the stirred codeine solution. The temperature of the reaction mixture must be strictly maintained below 5°C to prevent over-oxidation and side-product formation.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (codeine) is consumed.
- Quenching: Quench the reaction by the careful addition of a reducing agent, such as sodium bisulfite or isopropyl alcohol, until the orange color of Cr(VI) is no longer present.
- Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude product. Extract the aqueous layer multiple times with an organic solvent mixture, such as chloroform/isopropanol.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 10-Hydroxycodeine using column chromatography.

#### Step 2: O-Demethylation to 10-Hydroxymorphine

• Reaction Setup: Dissolve the purified 10-Hydroxycodeine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).



- Demethylation: Cool the solution to 0°C and add a demethylating agent, such as boron tribromide (BBr<sub>3</sub>), dropwise.
- Reaction & Quenching: Allow the reaction to proceed to completion as monitored by TLC.
   Carefully quench the reaction by the slow addition of methanol, followed by water.
- Workup & Purification: Neutralize the mixture and extract the product as described in Step 1.
   Purify the final 10-Hydroxymorphine product via column chromatography or preparative HPLC.



Synthesis Workflow for 10-Hydroxymorphine

### Analytical Protocol: HPLC-UV Method

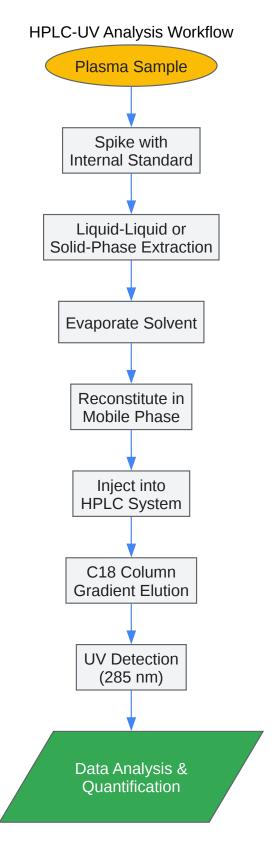
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of **10-Hydroxymorphine**, adapted from established methods for analyzing morphine and its impurities.[11][12][13]

- Instrumentation:
  - HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).



- Mobile Phase A: 10 mM Ammonium Acetate or Potassium Phosphate buffer, pH adjusted to 4.0.
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient Elution: A typical gradient might start at 5% B, increasing to 40% B over 15 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 285 nm (characteristic for the morphine chromophore).[14]
- Injection Volume: 10 μL.
- Sample Preparation (from Plasma):
  - Spiking: Spike 0.5 mL of plasma with an internal standard.
  - Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. For LLE, add 0.5 mL of a basic buffer (e.g., borate buffer pH 9) and extract with 6 mL of a chloroform:isopropanol (9:1 v/v) mixture.
  - Evaporation & Reconstitution: Vortex and centrifuge the mixture. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
- · Calibration and Quantification:
  - Prepare a series of calibration standards by spiking blank matrix with known concentrations of 10-Hydroxymorphine.
  - Process the standards and samples using the described extraction procedure.
  - Construct a calibration curve by plotting the peak area ratio (analyte/internal standard)
     against concentration. Determine the concentration of unknown samples from this curve.





HPLC-UV Analysis Workflow



## **Signaling Pathways**

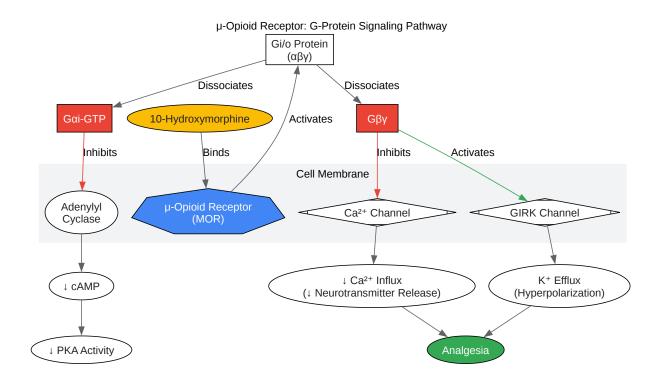
As a derivative of morphine with confirmed opioid activity, **10-Hydroxymorphine** is presumed to exert its effects primarily through the  $\mu$ -opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] The downstream signaling cascade is complex, involving two principal pathways: the canonical G-protein pathway responsible for analgesia and the  $\beta$ -arrestin pathway, which mediates receptor desensitization and contributes to side effects.

### **G-Protein Mediated Signaling Pathway**

This pathway is the primary mechanism for opioid-induced analgesia.

- Receptor Activation: 10-Hydroxymorphine binds to the extracellular domain of the MOR.
- G-Protein Coupling: This binding induces a conformational change in the receptor, promoting the coupling of an intracellular inhibitory G-protein (Gi/o).
- GDP-GTP Exchange: The Gαi subunit releases Guanosine Diphosphate (GDP) and binds Guanosine Triphosphate (GTP), causing the Gαi-GTP and Gβy subunits to dissociate from each other and the receptor.
- Downstream Effectors:
  - Gαi-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA).
  - Gβγ: Modulates ion channels by activating G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.
- Analgesic Effect: The combined effect of neuronal hyperpolarization and reduced neurotransmitter release (e.g., substance P, glutamate) dampens the transmission of pain signals, resulting in analgesia.





μ-Opioid Receptor: G-Protein Signaling Pathway

### **β-Arrestin Mediated Signaling Pathway**

This pathway is critical for receptor regulation and is implicated in tolerance and certain side effects.

 Receptor Phosphorylation: Upon prolonged or intense agonist binding, G-protein-coupled receptor kinases (GRKs) are recruited to the MOR and phosphorylate serine and threonine residues on its intracellular tail.







- β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins (primarily β-arrestin 2).
- Receptor Desensitization: The binding of β-arrestin sterically hinders the G-protein from coupling to the receptor, effectively uncoupling it from the canonical signaling pathway and leading to acute desensitization.
- Receptor Internalization: β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2. This initiates the internalization of the receptor into endosomes.
- Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation). This β-arrestin-mediated process is a key mechanism underlying the development of opioid tolerance.



Cell Membrane Agonist-Bound Phosphorylated MOR MOR Phosphorylates Recruits Recruits β-Arrestin 2 **GRK** Mediates Mediates **Receptor Desensitization Receptor Internalization** (G-Protein Uncoupling) (Clathrin-Mediated Endocytosis) Endosome) Recycling to Lysosomal Membrane Degradation Tolerance & Side Effects

μ-Opioid Receptor: β-Arrestin Pathway

 $\mu$ -Opioid Receptor:  $\beta$ -Arrestin Pathway



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